2-(3-Methoxyprop-1-YN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(3-Methoxyprop-1-YN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as MMB or MMBY, and it is a boronic acid derivative that has been used in various studies to investigate its mechanism of action and potential biochemical and physiological effects.
Scientific Research Applications
Synthesis of Benzothiophene and Indole Derivatives
Scientific Field
This compound is used in the field of Organic Chemistry , specifically in the synthesis of benzothiophene and indole derivatives.
Application Summary
The compound is used in an efficient base-catalyzed protocol for the synthesis of benzothiophene and phosphine-substituted indoles . The reaction proceeds via base-promoted propargyl–allenyl rearrangement followed by cyclization and allyl migration .
Experimental Procedure
The reaction involves treating alkynes with acyl chloride under Sonogashira reaction conditions . The expected β-sulfonium carbanions are obtained in a one-pot process . The formation of benzothiophenes uses an intramolecular addition of a sulfur atom (originated from a sulfide) to the electron-deficient allene moiety generated in situ by a propargyl–allenyl rearrangement .
Results and Outcomes
The desired product was obtained in 57% yield . This method provides a simple, metal-free method for the formation of benzothiophenes .
Lignin Depolymerization
Scientific Field
This compound is used in the field of Green Chemistry , specifically in the depolymerization of lignin to monophenolic compounds.
Application Summary
The compound is used in a reductive lignocellulose fractionation process in a flow-through system where pulping and transfer hydrogenolysis steps are separated in time and space . This process allows for the economical utilization of lignin as a value-added product at a commercial scale .
Experimental Procedure
The process involves treating birch wood with MeOH–H2O (7: 3, v/v) at temperatures ranging from 160 to 220°C . The temperature of the reactor with Pd/C is kept constant at 180°C .
Results and Outcomes
By applying a transfer hydrogenolysis step, a 37 wt% yield of lignin-derived monophenolic compounds was obtained . The pulp generated in the process was enzymatically hydrolyzed to glucose in an 87 wt% yield without prior purification .
properties
IUPAC Name |
2-(3-methoxyprop-1-ynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BO3/c1-9(2)10(3,4)14-11(13-9)7-6-8-12-5/h8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDZPOHVHLSGDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479183 | |
Record name | 2-(3-Methoxyprop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyprop-1-YN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
634196-63-7 | |
Record name | 2-(3-Methoxyprop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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